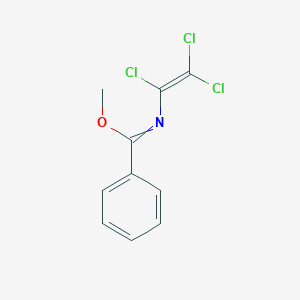
Methyl N-(trichloroethenyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(trichloroethenyl)benzenecarboximidate is an organic compound with the molecular formula C10H8Cl3NO It is a derivative of benzenecarboximidic acid, where the hydrogen atom of the imidic acid group is replaced by a trichloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(trichloroethenyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with trichloroethylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{C}(=NH)\text{OCH}_3 + \text{CCl}_2\text{CHCl} \rightarrow \text{C}_6\text{H}_5\text{C}(=N\text{CCl}_2\text{CHCl})\text{OCH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(trichloroethenyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethenyl group to less chlorinated derivatives.
Substitution: The trichloroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidic acid derivatives, while reduction can produce partially dechlorinated compounds.
Scientific Research Applications
Methyl N-(trichloroethenyl)benzenecarboximidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl N-(trichloroethenyl)benzenecarboximidate involves its interaction with molecular targets through nucleophilic addition and substitution reactions. The trichloroethenyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the modification of biomolecules and the alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzenecarboximidate: A simpler derivative without the trichloroethenyl group.
Ethyl benzenecarboximidate: Similar structure with an ethyl group instead of a methyl group.
Benzyl benzenecarboximidate: Contains a benzyl group in place of the methyl group.
Uniqueness
Methyl N-(trichloroethenyl)benzenecarboximidate is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical reactivity and potential applications. This group enhances the compound’s electrophilic nature, making it a valuable reagent in various chemical transformations.
Properties
CAS No. |
57806-90-3 |
|---|---|
Molecular Formula |
C10H8Cl3NO |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
methyl N-(1,2,2-trichloroethenyl)benzenecarboximidate |
InChI |
InChI=1S/C10H8Cl3NO/c1-15-10(14-9(13)8(11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
NKZHGQNNHNIDDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC(=C(Cl)Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















